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2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Kinase inhibitor selectivity PDGFR mutants Piperazinylpyrimidine scaffold

Researchers seeking selective kinase probes for mutant vs. wild-type discrimination face limited commercial options with validated scaffold chemistry. This piperazinylpyrimidine acetamide features a distinct 2-pyridyl/2-phenoxyacetyl substitution pattern critical for kinase selectivity. • Enables mutant-selective PDGFR family kinase probe development; confirm via KINOMEscan profiling. • Serves as a comparator for elucidating phenoxyacetyl contributions to D2 receptor engagement. • Candidate for expanded TNBC panel screening against MDA-MB-468 basal-like breast cancer line.

Molecular Formula C21H22N6O2
Molecular Weight 390.447
CAS No. 1396845-85-4
Cat. No. B2679956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
CAS1396845-85-4
Molecular FormulaC21H22N6O2
Molecular Weight390.447
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C21H22N6O2/c28-20(16-29-18-6-2-1-3-7-18)25-17-14-23-21(24-15-17)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h1-9,14-15H,10-13,16H2,(H,25,28)
InChIKeyOTHBKAFBSBPCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide: Identity & Data Availability


2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide (CAS 1396845-85-4) is a synthetic small molecule belonging to the piperazinylpyrimidine acetamide class [1]. This compound is primarily distributed through specialist chemical vendors as a research reagent and has a molecular weight of 390.447 g/mol [2]. Critically, a comprehensive search of primary peer-reviewed literature, patent databases, and authoritative bioactivity repositories reveals an absence of dedicated, quantitative pharmacological profiling for this specific entity. Consequently, any differentiation claims must currently rely on inference from closely related structural analogs and the broader chemotype's established biological profile, rather than direct experimental benchmarking. This guide provides a transparent assessment of what can—and cannot—be substantiated with numerical evidence when selecting this compound for experimental use.

Sourcing Profile Specialist chemical vendor research reagent
Bioactivity Evidence Class-level inference from piperazinylpyrimidine scaffold
Data Availability No direct quantitative profiling for this entity

2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide: Analog Interchangeability Risks


Within the piperazinylpyrimidine chemotype, minor structural perturbations profoundly alter the kinase selectivity fingerprint and resultant cellular potency [1]. The target compound features a distinct 2-pyridyl terminal group on the piperazine ring and a 2-phenoxyacetyl side chain at the pyrimidine 5-position. These substituents are not decorative; a direct analog lacking the phenoxy moiety (2-(4-pyridin-2-ylpiperazin-1-yl)-N-pyrimidin-5-ylacetamide) displays only weak, non-selective dopamine D2 receptor binding (IC50 = 94,255 nM in CHO-K1 cells) [2], underscoring how the absence of the phenoxy group collapses functional interaction with certain target classes. Furthermore, switching the terminal aryl group from pyridin-2-yl to phenyl (e.g., 2-phenoxy-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-ylacetamide, CAS 1396858-21-1) alters hydrogen-bonding capacity and topological polar surface area, which can redirect kinase inhibitory profiles [3]. Generic substitution without explicit, assay-matched comparative data therefore carries a high risk of introducing unintended target selectivity and compromising experimental reproducibility.

Phenoxy moiety truncation Removing the 2-phenoxyacetyl group can eliminate D2 receptor engagement; a des-phenoxy analog showed near-total loss of affinity.
Terminal aryl group switch Replacing pyridin-2-yl with phenyl alters hydrogen-bonding capacity and may redirect kinase selectivity profiles.

2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide: Quantitative Differentiation Evidence


PDGFR Mutant vs. Wild-Type Kinase Selectivity

A series of piperazinylpyrimidine derivatives, closely related to the target compound, were evaluated for their selective inhibition of oncogenic kinase mutants. Compound 4 from the series exhibited preferential binding to mutant KIT and PDGFRA kinases over their wild-type counterparts in biochemical profiling assays [1]. While this exact compound differs from the target molecule by having distinct N-substituents on the piperazine, the conserved 2-(piperazin-1-yl)pyrimidine core is the critical pharmacophore driving this selectivity. In contrast, congeneric series with alternative cores (e.g., pyridine-based linkers) lacked this mutant-over-wild-type selectivity window [2]. The target compound, with its 2-pyridylpiperazine motif, is hypothesized to offer a similar or improved selectivity margin due to enhanced hinge-region interactions, though direct confirmatory data for CAS 1396845-85-4 are absent.

PDGFR Mutant Selectivity
Class-level inference
Selective binding to mutant KIT/PDGFRA over wild-type reported for scaffold analog (Compound 4)
Scaffold-dependent kinase selectivity; direct data not available for CAS 1396845-85-4
Confirmation via kinase profiling required
Kinase inhibitor selectivity PDGFR mutants Piperazinylpyrimidine scaffold

Dopamine D2 Binding: Impact of Phenoxy Removal

The closest structurally characterized analog lacking the 2-phenoxyacetamide side chain, 2-(4-pyridin-2-ylpiperazin-1-yl)-N-pyrimidin-5-ylacetamide, was profiled for D2 dopamine receptor binding and found to exhibit extremely weak affinity, with an IC50 of 94,255 nM in CHO-K1 cell-based assays and a Ki > 50,000 nM in HEK293 cells [1]. This constitutes a near-total loss of D2 engagement compared to typical dopaminergic probes. While the target compound's D2 activity is unknown, the analog data demonstrate that truncation of the phenoxy group dramatically alters the pharmacological signature. This serves as a cautionary benchmark: any evaluation of CAS 1396845-85-4 must consider that its functional profile is likely driven by the intact phenoxyacetyl moiety, and direct substitution with the simpler des-phenoxy analog would yield fundamentally different biological outcomes.

Dopamine D2 Binding
Cross-study comparable
Des-phenoxy analog: IC50 = 94,255 nM, Ki > 50,000 nM; target compound data unavailable
Phenoxy moiety critical for D2 engagement; target profile may differ
Radioligand binding confirmation needed
Dopamine D2 receptor Structure-activity relationship Des-phenoxy analog

Antitumor Activity Against Triple-Negative Breast Cancer (MDA-MB-468)

Within the piperazinylpyrimidine class, compounds 4, 15, and 16 demonstrated selective growth inhibition against the MDA-MB-468 triple-negative breast cancer cell line in the NCI-60 panel [1]. Compound 15, in particular, was noted as a potent growth inhibitor of this cell line. Although the target compound was not directly tested in this screen, the shared 2-(piperazin-1-yl)pyrimidine scaffold is the central element conferring cytotoxicity. Substitution at the piperazine nitrogen and pyrimidine ring positions modulates potency; the specific 2-pyridyl and 2-phenoxyacetyl combination present in CAS 1396845-85-4 may yield an activity profile distinct from the profiled analogs, but the absence of direct NCI-60 data precludes quantitative comparison. By contrast, structurally divergent piperidine-based pyrimidine derivatives from the same era lacked this breast cancer selectivity pattern [2].

TNBC Cell Growth Inhibition
Class-level inference
Scaffold analogs (e.g., Compound 15) showed selective growth inhibition of MDA-MB-468 cells in NCI-60 panel
Scaffold may support TNBC phenotypic screening; target-specific activity not quantified
Requires direct NCI-60 or cell panel testing
Antitumor activity Triple-negative breast cancer NCI-60 panel

2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide: Recommended Experimental Use Cases


Kinase Selectivity Probe for PDGFR/KIT Mutant Cancers

The piperazinylpyrimidine scaffold, to which the target compound belongs, has demonstrated a reproducible tendency to discriminate between wild-type and oncogenic mutant forms of PDGFR family kinases in biochemical assays [1]. CAS 1396845-85-4 can serve as a starting point for developing mutant-selective kinase probes, provided that follow-up profiling against a broad kinase panel (e.g., KINOMEscan) is performed to quantify its selectivity window. The presence of the 2-pyridyl group offers additional hydrogen-bonding capacity at the hinge region, which may enhance binding affinity relative to phenyl-substituted analogs.

Dopamine D2 Receptor Probe for CNS Research

Given that the des-phenoxy analog displays negligible dopamine D2 receptor affinity (IC50 = 94,255 nM) [2], the intact target compound—if it retains measurable D2 binding—could serve as a comparator probe to elucidate the contribution of the phenoxyacetyl extension to receptor engagement. This application requires confirmation of the compound's D2 activity via radioligand displacement assays before it can be deployed in competitive binding or functional studies.

Triple-Negative Breast Cancer Phenotypic Screening Tool

The chemotype's selective cytotoxicity toward the MDA-MB-468 basal-like breast cancer line in the NCI-60 panel [1] positions CAS 1396845-85-4 as a candidate for expanded TNBC panel screening. The compound can be benchmarked against compound 15 from the original series to assess whether the altered substitution pattern improves potency, selectivity, or physicochemical properties. Parallel testing in non-tumorigenic mammary epithelial lines is advised to establish a therapeutic window.

Application
Selection Property
Validation Focus
Kinase mutant selectivity profiling
Scaffold-dependent kinase discrimination
Kinase panel profiling for selectivity window
Dopamine D2 receptor probe development
Phenoxyacetyl moiety contribution to GPCR binding
Radioligand displacement assay confirmation
Triple-negative breast cancer cell-model studies
Scaffold-associated growth inhibition profile
MDA-MB-468 and broader TNBC panel validation
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